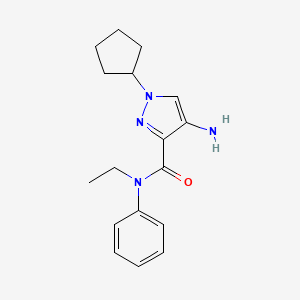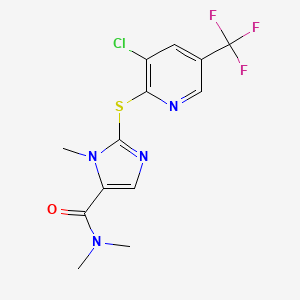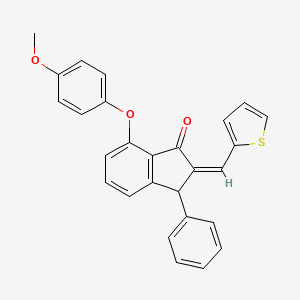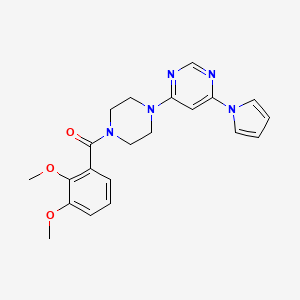![molecular formula C23H26N4O4 B2442400 N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide CAS No. 1797171-82-4](/img/structure/B2442400.png)
N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide” is a chemical compound with the molecular formula C23H26N4O4 . It is available for purchase for research purposes.
Molecular Structure Analysis
The molecular structure of this compound involves a benzoxazole ring attached to a piperidine ring via a methylene bridge. The piperidine ring is substituted at the 4-position. The oxalamide moiety is attached to the piperidine ring and a 2-methoxy-5-methylphenyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C23H26N4O4) and its CID (76145752). More detailed properties such as melting point, boiling point, solubility, etc., are not available in the current literature .
Applications De Recherche Scientifique
Antibacterial Activity
The compound has been synthesized and evaluated for its antibacterial properties . It has shown promising activity against Staphylococcus aureus . The compound’s antibacterial activity makes it a potential candidate for the development of new antibacterial drugs.
Antifungal Activity
The compound has also been associated with antifungal activity . This suggests that it could be used in the development of antifungal medications.
Anticancer Activity
The compound has shown potential anticancer activity . It has been found to inhibit the growth of lung, breast, and colon cancer cells . This suggests that it could be used in cancer treatment research.
Antioxidant Activity
The compound has been tested for its antioxidant potential . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. This makes the compound a potential candidate for the development of antioxidant drugs.
Antiprotozoal and Antibacterial Activity
The compound has shown promising antiprotozoal and antibacterial activities . This suggests that it could be used in the development of new drugs to treat protozoan infections and bacterial diseases.
Antihelmintic Activity
The compound has been associated with antihelmintic activity . Antihelmintic drugs are used to treat parasitic worm infections. This suggests that the compound could be used in the development of new antihelmintic drugs.
Anti-Inflammatory Activity
The compound has been associated with anti-inflammatory activity . This suggests that it could be used in the development of new anti-inflammatory drugs.
Antidiabetic Activity
The compound has been associated with antidiabetic activity . This suggests that it could be used in the development of new antidiabetic drugs.
Safety and Hazards
Orientations Futures
The future directions for this compound could involve further exploration of its potential therapeutic applications, particularly given the activity of similar compounds toward GRK-2 and -5 . Additionally, more detailed studies could be conducted to fully characterize its physical and chemical properties, as well as its safety profile .
Propriétés
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-N'-(2-methoxy-5-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-15-7-8-19(30-2)18(13-15)25-22(29)21(28)24-14-16-9-11-27(12-10-16)23-26-17-5-3-4-6-20(17)31-23/h3-8,13,16H,9-12,14H2,1-2H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHFIHNKMFZXSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoyl]morpholine-3-carbonitrile](/img/structure/B2442318.png)
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(2-methylbenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2442319.png)

![1-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2442324.png)

![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2442326.png)

![4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B2442331.png)
![7-{[(3-Fluorobenzyl)oxy]methyl}-4-[(4-fluoro-3-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2442333.png)



